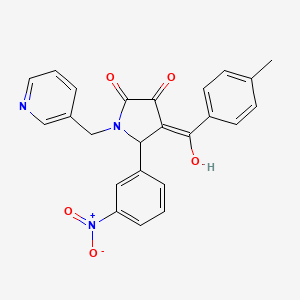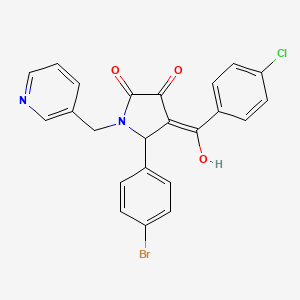![molecular formula C24H16N2O4S B3967079 2-(1-naphthyloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3967079.png)
2-(1-naphthyloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Übersicht
Beschreibung
2-(1-naphthyloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide, also known as NTA, is a synthetic compound that has been used in various scientific research studies. It is a member of the thiazole family, which has been known to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(1-naphthyloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been reported to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. In addition, it has been shown to inhibit the growth of certain cancer cell lines such as HeLa and MCF-7. This compound has also been shown to inhibit the activity of acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-naphthyloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using standard organic chemistry techniques. It also exhibits a wide range of biological activities, which makes it a useful tool for studying various physiological processes. However, this compound also has some limitations for lab experiments. For example, it may exhibit non-specific binding to certain proteins, which can lead to false positive results. In addition, its solubility in aqueous solutions may be limited, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-naphthyloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide. One possible direction is the development of more potent analogs of this compound with improved biological activities. Another direction is the investigation of the mechanism of action of this compound and its potential targets in various physiological processes. In addition, the use of this compound as a fluorescent probe for the detection of metal ions such as copper could be further explored. Finally, the development of new synthetic methods for the preparation of this compound and its analogs could be investigated to improve the efficiency and yield of the synthesis process.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used in various scientific research studies due to its potential biological activities. It has been shown to exhibit antifungal, antibacterial, and anticancer activities, as well as the ability to inhibit the activity of certain enzymes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more potent analogs and the investigation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-(1-naphthyloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide has been widely used in scientific research studies due to its potential biological activities. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. In addition, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yloxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4S/c27-22(13-29-21-11-5-8-15-6-1-3-9-17(15)21)26-24-25-19(14-31-24)18-12-16-7-2-4-10-20(16)30-23(18)28/h1-12,14H,13H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGVRLSNLREEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3967001.png)

![2-methyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3967017.png)

![ethyl 4-methyl-2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3967039.png)

![2-isobutyl-8-(5-isopropyl-2-methyl-3-furoyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3967058.png)


![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3967066.png)

![6-{[(3,4-dichlorophenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3967083.png)
![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3967107.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3967111.png)